2-Chloro-4-(methoxymethoxy)benzaldehyde
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Overview
Description
2-Chloro-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . It is a chlorinated derivative of benzaldehyde, characterized by the presence of a chloro group at the second position and a methoxymethoxy group at the fourth position on the benzene ring . This compound is used in various chemical syntheses and has significant applications in scientific research.
Preparation Methods
The synthesis of 2-Chloro-4-(methoxymethoxy)benzaldehyde typically involves the chlorination of 4-(methoxymethoxy)benzaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Chloro-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Chloro-4-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(methoxymethoxy)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
2-Chloro-4-(methoxymethoxy)benzaldehyde can be compared with other similar compounds such as:
2-Chlorobenzaldehyde: This compound lacks the methoxymethoxy group and is used in the production of CS gas.
4-Methoxybenzaldehyde: This compound lacks the chloro group and is used in the synthesis of Schiff base ligands and other organic compounds.
2-Hydroxy-4-methoxybenzaldehyde: This compound has a hydroxy group instead of a chloro group and is known for its antibacterial activity.
The presence of both the chloro and methoxymethoxy groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-4-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-13-8-3-2-7(5-11)9(10)4-8/h2-5H,6H2,1H3 |
InChI Key |
MYHYGQJOUGBROS-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)C=O)Cl |
Origin of Product |
United States |
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